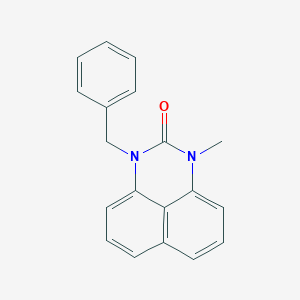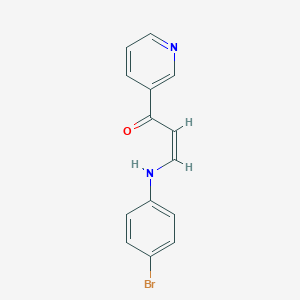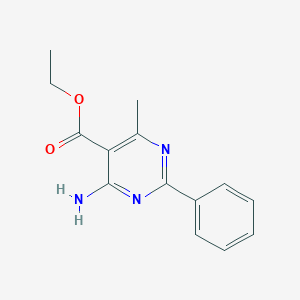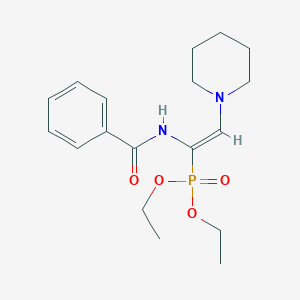![molecular formula C14H20N2O4 B386272 N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide CAS No. 346639-61-0](/img/structure/B386272.png)
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its unique structure, which includes an acetamidoethoxy group attached to a phenoxyethyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide typically involves a multi-step process. One common synthetic route starts with the reaction of 2-acetamidoethanol with 3-bromophenol to form 3-(2-acetamidoethoxy)phenol. This intermediate is then reacted with 2-bromoethyl acetate in the presence of a base, such as potassium carbonate, to yield this compound. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamidoethoxy group, where nucleophiles like hydroxide ions can replace the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxy derivatives.
Aplicaciones Científicas De Investigación
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamidoethoxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenoxyethyl backbone can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide stands out due to its unique acetamidoethoxy group, which imparts specific chemical properties and reactivity. This structural feature allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
N-[2-[3-(2-acetamidoethoxy)phenoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-11(17)15-6-8-19-13-4-3-5-14(10-13)20-9-7-16-12(2)18/h3-5,10H,6-9H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYSZVKIBJZCKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC=C1)OCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(1,3-thiazol-2-yldiazenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386189.png)

![2-Allyl-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B386191.png)
![3-methyl-4-{[(4-{[(3-methyl-1-phenyl-5-sulfanyl-1H-pyrazol-4-yl)methylene]amino}butyl)imino]methyl}-1-phenyl-1H-pyrazole-5-thiol](/img/structure/B386192.png)

![(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B386194.png)


![N-{2-[(anilinocarbothioyl)amino]ethyl}-N-benzyl-N'-phenylthiourea](/img/structure/B386205.png)
![2-Allyl-6-[(mesitylimino)methyl]phenol](/img/structure/B386207.png)
![4'-(10,12-Octadecadiynyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B386208.png)
![1-[4-(2-Chloroethoxy)phenyl]adamantane](/img/structure/B386211.png)


